(-)-Quinate
Description
Properties
Molecular Formula |
C7H11O6- |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/p-1/t3-,4-,5?,7?/m1/s1 |
InChI Key |
AAWZDTNXLSGCEK-LNVDRNJUSA-M |
SMILES |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O |
Synonyms |
Acid, Quinic Quinate Quinic Acid |
Origin of Product |
United States |
Preparation Methods
Metabolic Engineering of Escherichia coli
Recombinant E. coli strain QP1.1, featuring a disrupted aroD gene and inserted aroB cassette, converts glucose to (-)-quinic acid via the shikimate pathway. Key modifications include:
-
Blocking 3-dehydroquinate dehydratase (aroD) : Prevents conversion of 3-dehydroquinate (DHQ) to 3-dehydroshikimate, causing DHQ accumulation.
-
Overexpressing shikimate dehydrogenase (aroE) : Catalyzes NADPH-dependent reduction of DHQ to quinic acid with a K<sub>m</sub> of 0.8 ± 0.1 mM and V<sub>max</sub> of 12.3 ± 0.4 μmol·min<sup>−1</sup>·mg<sup>−1</sup>.
Fermentation Process Optimization
Fed-batch fermentation in M9 minimal medium achieves 58 g/L quinic acid under controlled conditions:
| Parameter | Value |
|---|---|
| Initial glucose | 23 g/L |
| Dissolved oxygen (D.O.) | 10% air saturation |
| Agitation speed | 50–940 rpm |
| pH | 7.0 (maintained with NH<sub>4</sub>OH) |
| Yield | 0.43 g quinic acid/g glucose |
Glucose feeding initiates after D.O. drops below 10%, maintaining productivity at 1.2 g/L·h. Post-fermentation, quinic acid is purified via ion-exchange chromatography (≥98% purity).
Chemical Synthesis from (-)-Quinic Acid
Epoxide Derivative Synthesis
(-)-Quinate oxirane 8 is synthesized from (-)-quinic acid (9 ) in seven steps (Scheme 1):
-
Protection : Benzaldehyde-mediated acetal formation (89% yield).
-
Bromination : N-Bromosuccinimide (NBS) radical bromination (72% yield).
-
Silylation : tert-Butyldimethylsilyl (TBS) protection (68% yield).
-
Epoxidation : meta-Chloroperbenzoic acid (mCPBA) treatment (97% yield).
Key stereochemical outcomes are confirmed by nuclear Overhauser effect (NOE) spectroscopy. For example, irradiation of H8 in compound 14 enhances H6 and H7 signals by 6.2% and 4.2%, respectively, confirming axial configuration.
Hydroxyaminoquinic Acid Preparation
3-Hydroxyaminoquinic acid (6 ) is synthesized via:
-
Oxime formation : Ketone 10 reacts with hydroxylamine (89% yield).
-
Reduction : Sodium cyanoborohydride reduces oxime 11 to amine 14 (85% yield).
Natural Extraction from Plant Sources
Cinchona Bark Processing
Quinine extraction (precursor to quinate) involves:
-
Alkaline treatment : Bark boiled in 5% NaOH (pH 10–11) to solubilize alkaloids3.
-
Solvent extraction : Dichloromethane partitions quinine into organic phase (partition coefficient K<sub>D</sub> = 8.2).
-
Acid-base purification : HCl protonates quinine, followed by NaOH precipitation (82% recovery)3.
Kiwifruit Quinate Dynamics
In Actinidia species, quinate accumulates during early fruit development (1–2% fresh weight), correlating with quinate dehydrogenase (QDH) activity:
| Developmental Stage | QDH Activity (nmol·min<sup>−1</sup>·mg<sup>−1</sup>) | Quinate (mg/g FW) |
|---|---|---|
| 30 days post-anthesis | 12.4 ± 1.2 | 18.7 ± 2.1 |
| 90 days post-anthesis | 3.1 ± 0.5 | 9.4 ± 1.3 |
QDH exhibits pH optimum at 8.5 and K<sub>m</sub> of 0.5 mM for quinate.
Enzymatic Conversion of 3-Dehydroquinate
Quinate Dehydrogenase (QDH) Kinetics
Recombinant QDH from Arabidopsis thaliana shows distinct NAD<sup>+</sup>/NADP<sup>+</sup> specificity:
| Cofactor | K<sub>m</sub> (quinate) | V<sub>max</sub> (μmol·min<sup>−1</sup>·mg<sup>−1</sup>) |
|---|---|---|
| NAD<sup>+</sup> | 0.43 ± 0.05 mM | 9.8 ± 0.3 |
| NADP<sup>+</sup> | 1.2 ± 0.1 mM | 4.1 ± 0.2 |
Activity is maximal in Tris-HCl buffer (pH 8.5), decreasing by 80% at pH 7.0.
Industrial-Scale Oxidation to Hydroquinone
Quinic acid is converted to hydroquinone via:
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for quantifying (-)-Quinate in complex biological matrices, and how should method validation be rigorously designed?
- Methodological Answer : Prioritize techniques such as HPLC-MS (for sensitivity) or NMR (for structural specificity), depending on matrix complexity. Sample preparation should include deproteinization (e.g., acetonitrile precipitation) and filtration to reduce interference. Validate methods using parameters like linearity (R² ≥ 0.99), limit of detection (LOD), and recovery rates (85–115%) via spike-and-recovery experiments. Document protocols in line with reproducibility standards, including instrument settings and calibration curves .
Q. How can stereochemical purity of this compound be confirmed post-synthesis or extraction?
- Methodological Answer : Combine chiral chromatography (e.g., Chiralpak® columns) with polarimetric analysis to verify enantiomeric excess. Circular dichroism (CD) spectroscopy can further confirm optical activity. Cross-validate results with synthetic standards and report purity thresholds (e.g., ≥98% enantiomeric excess) in alignment with structural characterization guidelines .
Q. What experimental designs are optimal for assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to test pH (3–9) and temperature (4–37°C) ranges. Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals. Apply Arrhenius kinetics to predict shelf-life and identify degradation products. Include negative controls (e.g., buffer-only samples) and triplicate runs to ensure statistical robustness .
Advanced Research Questions
Q. How can conflicting data on this compound’s dual role as a substrate and inhibitor in the shikimate pathway be resolved?
- Methodological Answer : Conduct comparative kinetic assays under controlled substrate/enzyme ratios (e.g., 0.1–10× KM). Use stopped-flow techniques to capture transient inhibition phases. Analyze data with nonlinear regression models (e.g., Hill equation) to distinguish competitive vs. noncompetitive inhibition. Address contradictions by replicating studies under standardized buffer conditions and reporting free energy calculations (ΔG) .
Q. What integrative strategies validate this compound’s interactions with target enzymes using in silico and in vitro approaches?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and active site interactions. Validate computationally identified binding modes via site-directed mutagenesis and isothermal titration calorimetry (ITC). Cross-reference computational ΔG values with experimental KD measurements, ensuring alignment within ±10% error margins. Document force field parameters and software versions for reproducibility .
Q. How can isotopic labeling (e.g., ¹³C) trace this compound’s metabolic flux in plant systems, and what analytical challenges arise?
- Methodological Answer : Administer ¹³C-labeled this compound to plant cell cultures and track incorporation into downstream metabolites (e.g., shikimate, phenylpropanoids) via GC-MS or ¹³C-NMR. Optimize quenching protocols to arrest metabolism rapidly (e.g., liquid N2 freeze-clamping). Address challenges like isotopic dilution by normalizing data to internal standards and using metabolic flux analysis (MFA) software .
Addressing Data Contradictions and Reproducibility
Q. What frameworks resolve discrepancies in reported this compound bioactivity across cell-based assays?
- Methodological Answer : Apply the PICOT framework to standardize experimental variables:
- P opulation: Cell type (e.g., Arabidopsis thaliana vs. mammalian lines).
- I ntervention: this compound concentration ranges (e.g., 1–100 µM).
- C omparison: Positive/negative controls (e.g., glyphosate for shikimate pathway inhibition).
- O utcome: Quantified metabolites (e.g., chorismate levels via LC-MS).
- T ime: Exposure duration (e.g., 24–72 hrs).
Replicate studies under harmonized conditions and publish raw datasets to facilitate meta-analyses .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Detail synthetic steps (e.g., Sharpless asymmetric dihydroxylation) with exact molar ratios, catalyst loads, and reaction times. Characterize intermediates via FTIR and HRMS. Provide supplementary materials with NMR spectra (¹H, ¹³C) and chromatograms (HPLC traces) for peer validation. Adhere to journal guidelines for experimental transparency .
Methodological Frameworks
- FINERMAPS Criteria : Ensure questions are F easible (e.g., access to LC-MS), I nteresting (novel enzyme interactions), N ovel (untested pH effects), and P recise (specific variables) .
- PICOT Adaptation : Tailor to chemical research by defining chemical "populations" (e.g., plant species) and "interventions" (e.g., enantiomeric forms) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
